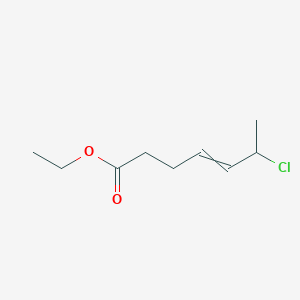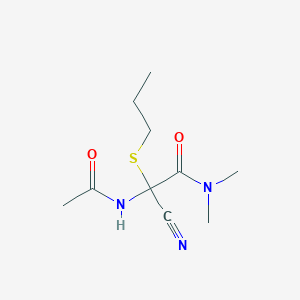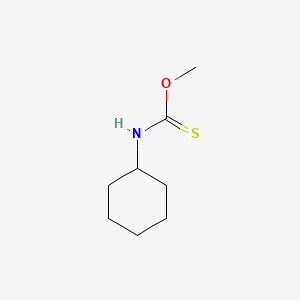![molecular formula C32H30N2S B14488244 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 65053-02-3](/img/structure/B14488244.png)
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[303~5~1~4~]nonane is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry This compound features a spirocyclic framework with two diphenylmethyl groups, a sulfur atom, and two nitrogen atoms, making it a highly sterically hindered molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with two equivalents of cyclohexylamine and paraformaldehyde in the presence of aqueous HBF4 to form the intermediate imidazolium salt. This intermediate is then cyclized to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the diphenylmethyl moieties.
Applications De Recherche Scientifique
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its ability to form stable complexes with metals can be exploited in medicinal chemistry for developing metal-based drugs.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane exerts its effects involves its ability to act as a ligand and stabilize metal complexes. The nitrogen and sulfur atoms in the compound can coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate reactions by providing a favorable environment for the formation and stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr)*: Another sterically hindered ligand with similar applications in transition metal catalysis .
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A similar N-heterocyclic carbene ligand known for its use in catalysis.
Uniqueness
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is unique due to its spirocyclic structure, which provides additional steric hindrance compared to other similar compounds. This increased steric bulk can enhance the stability of metal complexes and improve catalytic performance in certain reactions.
Propriétés
Numéro CAS |
65053-02-3 |
|---|---|
Formule moléculaire |
C32H30N2S |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
2,7-dibenzhydryl-9-thia-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C32H30N2S/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)33-21-31(22-33)32(35-31)23-34(24-32)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Clé InChI |
LZVAYVJCTBZUDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C5(S2)CN(C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



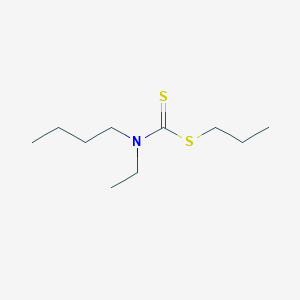
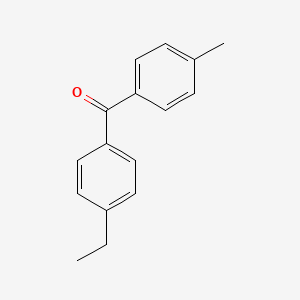
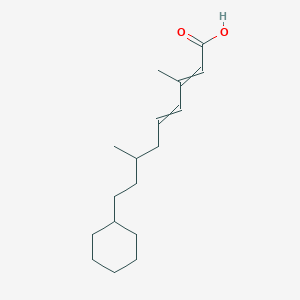


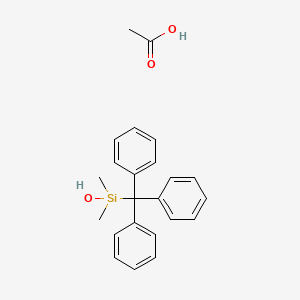

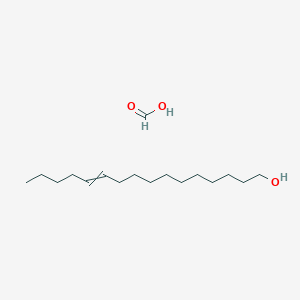
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
